molecular formula C10H22Cl2N4Pt B1196651 Dichloro(guanethidine)platinum(II) CAS No. 84152-28-3

Dichloro(guanethidine)platinum(II)

Cat. No.: B1196651
CAS No.: 84152-28-3
M. Wt: 464.3 g/mol
InChI Key: SWCPRJOYDGRKSE-UHFFFAOYSA-L
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Description

Dichloro(ethylenediamine)platinum(II) is a platinum(II) coordination complex with the formula $[Pt(en)Cl_2]$, where "en" denotes ethylenediamine. This compound has garnered attention for its ability to bind nucleic acids, thereby inhibiting DNA amplification in quantitative PCR (qPCR) assays. Its mechanism involves chelation to DNA, which prevents polymerase activity and reduces qPCR signals in a concentration-dependent manner . Studies highlight its application in distinguishing viable and dead bacterial cells, as it selectively penetrates membrane-compromised cells to modify DNA, enabling rapid viability assessments in mycobacteria like M. smegmatis and Mycobacterium avium subsp. paratuberculosis (MAP) .

Properties

CAS No.

84152-28-3

Molecular Formula

C10H22Cl2N4Pt

Molecular Weight

464.3 g/mol

IUPAC Name

2-[2-(azocan-1-yl)ethyl]guanidine;platinum(2+);dichloride

InChI

InChI=1S/C10H22N4.2ClH.Pt/c11-10(12)13-6-9-14-7-4-2-1-3-5-8-14;;;/h1-9H2,(H4,11,12,13);2*1H;/q;;;+2/p-2

InChI Key

SWCPRJOYDGRKSE-UHFFFAOYSA-L

SMILES

C1CCCN(CCC1)CCN=C(N)N.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

C1CCCN(CCC1)CCN=C(N)N.[Cl-].[Cl-].[Pt+2]

Synonyms

cis-Pt-(guanethidine)-Cl2
dichloro(guanethidine)platinum(II)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Platinum(II) Compounds

cis-Dichlorodiammineplatinum(II) (Cisplatin)

  • DNA Binding Efficacy :
    Cisplatin ($[Pt(NH3)2Cl_2]$) exhibits stronger DNA cross-linking activity than dichloro(ethylenediamine)platinum(II). At 1,000 µM, cisplatin completely suppresses MAP DNA amplification in qPCR, whereas dichloro(ethylenediamine)platinum(II) achieves a 16 Cq reduction .
  • In contrast, dichloro(ethylenediamine)platinum(II) penetrates live cells more effectively across all tested concentrations (100–300 µM), making it less selective in viability assays .
  • Applications :
    Cisplatin is widely used in oncology but repurposed in microbiological studies for viability testing. Dichloro(ethylenediamine)platinum(II) is preferred in scenarios requiring rapid DNA signal suppression without complete amplification blockade .

Dichloro(1,5-cyclooctadiene)platinum(II)

  • Structure and Solubility :
    This compound ($[Pt(COD)Cl_2]$) features a bulky cyclooctadiene ligand, reducing its aqueous solubility compared to dichloro(ethylenediamine)platinum(II) .
  • DNA Interaction: Limited evidence suggests it is less effective in nucleic acid modification, as its steric hindrance impedes DNA binding. It is primarily used in catalytic applications rather than biological studies .

Tetraplatin (d,l-trans-1,2-Diaminocyclohexane Tetrachloroplatinum(IV))

  • Resistance Profile :
    Tetraplatin, a platinum(IV) complex, overcomes cisplatin resistance in cancer cells and shows activity against cisplatin-resistant L1210 leukemia. Dichloro(ethylenediamine)platinum(II) lacks such data, as its studies focus on bacterial viability .

Platinum(IV) Chloride and Tetrakis(triphenylphosphine)platinum(0)

  • Efficacy :
    Both compounds show minimal DNA amplification suppression (<5 Cq reduction at 1,000 µM), making them unsuitable for viability assays. This highlights the superior activity of dichloro(ethylenediamine)platinum(II) and cisplatin in nucleic acid modification .

Data Table: Key Properties of Selected Platinum Compounds

Compound Structure Solubility (Saline) DNA Binding Efficacy (1,000 µM) Cell Penetration (Live Cells) Key Applications
Dichloro(ethylenediamine)platinum(II) $[Pt(en)Cl_2]$ Moderate 16 Cq reduction High Bacterial viability assays
Cisplatin $[Pt(NH3)2Cl_2]$ Low Complete suppression Moderate (concentration-dependent) Oncology, viability testing
Dichloro(1,5-cyclooctadiene)platinum(II) $[Pt(COD)Cl_2]$ Low Not studied Low Catalysis
Tetraplatin $[Pt(DACH)Cl_4]$ High (15–16 mg/mL) N/A N/A Overcoming cisplatin resistance

Research Findings and Limitations

  • Dichloro(ethylenediamine)platinum(II) requires ultrapure water for optimal activity, as TE buffer reduces its DNA-binding capacity .

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